Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845777
InChI: InChI=1S/C12H12N4O5/c1-3-21-12(17)11-13-10(14-15-11)8-6-7(16(18)19)4-5-9(8)20-2/h4-6H,3H2,1-2H3,(H,13,14,15)
SMILES:
Molecular Formula: C12H12N4O5
Molecular Weight: 292.25 g/mol

Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15845777

Molecular Formula: C12H12N4O5

Molecular Weight: 292.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate -

Specification

Molecular Formula C12H12N4O5
Molecular Weight 292.25 g/mol
IUPAC Name ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
Standard InChI InChI=1S/C12H12N4O5/c1-3-21-12(17)11-13-10(14-15-11)8-6-7(16(18)19)4-5-9(8)20-2/h4-6H,3H2,1-2H3,(H,13,14,15)
Standard InChI Key WHGXFHLTPAWSMP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₂N₄O₅, with a molecular weight of 292.25 g/mol . Its IUPAC name reflects the substitution pattern: the triazole ring is substituted at position 3 with a 2-methoxy-5-nitrophenyl group and at position 5 with an ethyl carboxylate.

Key Functional Groups:

  • 1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms.

  • 2-Methoxy-5-nitrophenyl group: A phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 2 and 5, respectively.

  • Ethyl carboxylate: An ester group (-COOCH₂CH₃) contributing to solubility and metabolic stability .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves multi-step reactions:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acid esters under acidic or basic conditions .

  • Functionalization:

    • Introduction of the 2-methoxy-5-nitrophenyl group via nucleophilic aromatic substitution or Suzuki coupling .

    • Esterification at position 5 using ethyl chloroformate or ethanol under reflux .

Example Protocol (Hypothetical):

A mixture of 2-methoxy-5-nitrobenzaldehyde (1 equiv.) and ethyl 2-cyanoacetate (1.2 equiv.) in ethanol is treated with hydrazine hydrate (2 equiv.) at 80°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield the target compound .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Nitro Group: Undergoes reduction to an amine (e.g., using H₂/Pd-C) for further derivatization.

  • Ethyl Ester: Hydrolyzes to the carboxylic acid under acidic or basic conditions, enabling conjugation with amines or alcohols .

  • Triazole Ring: Participates in coordination chemistry with metal ions (e.g., Cu²⁺, Zn²⁺) due to its nitrogen-rich structure .

Biological Activities and Mechanisms

In Vitro Findings:

  • IC₅₀ Values: Comparable to reference drugs (e.g., ~5 µM against MCF-7 breast cancer cells) .

  • Apoptosis Induction: Activates caspase-3 and disrupts mitochondrial membrane potential in HT-29 colon cancer cells .

Anti-Inflammatory Activity

The methoxy and nitro substituents synergize to suppress pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages. Mechanistic studies attribute this to NF-κB pathway inhibition.

Antimicrobial Properties

Preliminary assays indicate broad-spectrum activity:

  • Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungi: Inhibits Candida albicans biofilm formation at 32 µg/mL.

Applications in Drug Development

Lead Optimization Strategies

  • Ester Bioisosteres: Replacing the ethyl group with tert-butyl or benzyl esters improves metabolic stability .

  • Nitro Reduction: Converting -NO₂ to -NH₂ enhances solubility and reduces toxicity .

Formulation Challenges

  • Solubility: Limited aqueous solubility (logP ≈ 2.5) necessitates nanoformulation or prodrug approaches .

  • Stability: Susceptible to photodegradation; requires UV-protective packaging .

Comparative Analysis with Analogues

PropertyEthyl 3-(2-Methoxy-5-Nitrophenyl)-1H-1,2,4-Triazole-5-CarboxylateEthyl 5-(3-Nitrophenyl)-1H-1,2,4-Triazole-3-CarboxylateMethyl 1H-1,2,4-Triazole-3-Carboxylate
Molecular Weight (g/mol)292.25262.22127.10
Anticancer IC₅₀ (µM)5.2 (MCF-7)7.8 (A549)>50
Antimicrobial MIC (µg/mL)8–1616–32Inactive
Solubility (mg/mL)0.120.091.45

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